4-Phenylphenol

Catalog No.
S566331
CAS No.
92-69-3
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylphenol

CAS Number

92-69-3

Product Name

4-Phenylphenol

IUPAC Name

4-phenylphenol

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H

InChI Key

YXVFYQXJAXKLAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

Solubility

3.30e-04 M
SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE
SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER
Soluble in oxygenated solvents.
Water solubility = 56.2 mg/l

Synonyms

4-Biphenylol; 4-Diphenylol; 4-Hydroxy-1,1’-biphenyl; 4-Hydroxybiphenyl; 4-Hydroxydiphenyl; 4-Phenylphenol; DK-CN; Daicarrier DK-CN; MK 1100; NSC 1858; P-PP; Paraxenol; Tetrosin P 300; p-Biphenylol; p-Hydroxybiphenyl; p-Hydroxydiphenyl; p-Phenylphenol

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

Antioxidant Properties

-Phenylphenol exhibits antioxidant activity, meaning it can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This property has been investigated in various contexts:

  • Food Science: Research suggests 4-Phenylphenol might be used as a food additive to prevent oxidation and extend the shelf life of food products [].
  • Cosmetics: Its potential to protect skin from free radical damage caused by environmental factors like UV radiation is being explored [].

4-Phenylphenol, also known as biphenyl-4-ol or 4-hydroxybiphenyl, is an organic compound characterized by a biphenyl structure with a hydroxyl group at the para position. It appears as a white, scaly solid and has a melting point of approximately 159-166 °C and a boiling point of 323 °C. This compound is slightly soluble in water but readily dissolves in organic solvents such as alcohols and ketones .

Currently, there is no widely reported research on the specific mechanism of action of 4-Phenylphenol in biological systems.

  • Skin and Eye Irritation: 4-Phenylphenol can cause skin and eye irritation upon contact [].
  • Aquatic Toxicity: It is considered toxic to aquatic life, with potential long-term effects [].
  • Proper handling procedures, including wearing personal protective equipment, are essential when working with 4-Phenylphenol.
, including:

  • Enzymatic Polymerization: This compound can undergo enzymatic polymerization, leading to the formation of polymers that are useful in various applications .
  • Suzuki Coupling Reaction: A prominent method for synthesizing 4-phenylphenol involves the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of palladium on carbon and potassium carbonate .
  • Acid-Base Reactions: As a phenolic compound, it can act as a weak acid, participating in acid-base reactions with bases to form salts.

4-Phenylphenol exhibits significant biological activities, including:

  • Hormonal Activity: It acts as an estrogen receptor alpha agonist and an antagonist for the androgen receptor, indicating potential endocrine-disrupting properties .
  • Toxicological Profile: The compound has been classified as a questionable carcinogen based on experimental data, showing tumorigenic potential under specific conditions .

The synthesis of 4-phenylphenol can be achieved through several methods:

  • Suzuki Coupling: Combining phenylboronic acid with 4-iodophenol using palladium catalysis.
  • Distillation from Phenol By-products: This method involves separating by-products from phenol production via sulfonation and subsequent distillation to isolate 4-phenylphenol .
  • Biphenyl Sulfonation: In this method, biphenyl is sulfonated and then treated with sodium hydroxide to yield 4-phenylphenol after acidification .

4-Phenylphenol finds utility in various industries:

  • Intermediate for Resins: It is used in the production of varnish resins and nonionic emulsifiers, particularly in plant protection and dyeing sectors .
  • Analytical Reagent: The compound serves as an analytical reagent in various chemical analyses .
  • Corrosion-resistant Coatings: It is included in formulations for corrosion-resistant paints and coatings .

Research indicates that 4-phenylphenol interacts with various biological systems. Its role as an endocrine disruptor raises concerns regarding its effects on hormonal pathways. Studies have shown that it can influence gene expression related to hormonal activity, which may have implications for reproductive health and development .

Several compounds share structural similarities with 4-phenylphenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
BiphenylDihydroxybiphenylLacks hydroxyl group; primarily used as a solvent.
2-PhenylphenolHydroxybiphenylHydroxyl group at the ortho position; different biological activity profile.
2,6-DiphenylphenolHydroxybiphenylTwo phenolic groups; used in polymer applications.
4-HydroxybenzophenoneBenzophenoneContains a carbonyl group; used in UV filters.

Uniqueness of 4-Phenylphenol: The unique placement of the hydroxyl group at the para position gives 4-phenylphenol distinct chemical reactivity and biological properties compared to its analogs, influencing its applications especially in resin production and potential endocrine activity.

Physical Description

DryPowde

Color/Form

NEARLY WHITE CRYSTALS
NEEDLES OR PLATES FROM DILUTE ALCOHOL
White flakes

XLogP3

3.2

Boiling Point

305.0 °C
305-308 °C

Flash Point

330 °F

Density

1.27 kg/l @ 25 °C

LogP

3.2 (LogP)
Log Kow = 3.20

Melting Point

166.0 °C
164-165 °C

UNII

50LH4BZ6MD

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (95.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The cytotoxic effects of biphenyl (BP) and its hydroxylated derivatives, o-phenylphenol (OPP), m-phenylphenol (MPP) and p-phenylphenol PPP) ... were investigated in freshly isolated rat hepatocytes. OPP, MPP and PPP, at concn of 0.75 mM, resulted in the loss of intracellular ATP, glutathione (GSH) and protein thiols, causing cell death. OPP epoxide and BP were less toxic than the OPP isomers. MPP or PPP compared with OPP caused serious impairments in oxidative phosphorylation in mitochondria isolated from rat liver. ... These results indicate that the addition of a hydroxyl group to the aromatic ring of BP enhances BP induced cytotoxicity and that the mitochondria are a common target of OPP isomers and other BP derivatives. In addition, the para- or meta-hydroxyl groups rather than the ortho-hyroxyl group incr the toxicity. ...

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1322-20-9
92-69-3

Wikipedia

4-biphenylol

Biological Half Life

0.15 Days

Methods of Manufacturing

FROM REACTION OF CHLOROBENZENE & CAUSTIC SODA SOLN @ ELEVATED TEMP & PRESSURE.
Biphenyl (sulphonation/alkali fusion; coproduced with o-phenylphenol)
Chlorobenzene (arylation/base-catalysed hydrolysis; coproduced with o-phenylphenol)
The alkaline fusion of arenesulfonic acid salts to yield phenols is used for the commercial manufacture of a variety of phenolic compounds including...4-hydroxybiphenyl...
4-Hydroxybiphenyl is formed alongside 2-hydroxybiphenyl as a byproduct in the alkaline pressure hydrolysis of chlorobenzene to phenol in 5-6% yield. The mixture consists of 2/3 ortho and 1/3 para isomer which can be separated by fractional distillation. 4-Hydroxybiphenyl can also be produced by sulfonation of biphenyl and alkaline fusion of the para-biphenylsulfonic acid.

General Manufacturing Information

Plastic material and resin manufacturing
[1,1'-Biphenyl]-4-ol: ACTIVE

Analytic Laboratory Methods

BIPHENYL & ITS HYDROXYLATED DERIVATIVES WERE SEPARATED & ASSAYED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
THE MINIMUM QUANTITY MEASURED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY WAS 0.02 NMOL FOR 4-HYDROXYBIPHENYL; 0.75 NMOL BY GAS LIQ CHROMATOGRAPHY FOR HYDROXYLATED BIPHENYLS.
RATS TREATED WITH BIPHENYL EXCRETED 4-HYDROXYBIPHENYL IN THEIR URINE, & DANSYL DERIVATIVE WAS POSITIVELY IDENTIFIED BY THIN-LAYER CHROMATOGRAPHY FOLLOWED BY FLUORESCENCE & MASS SPECTROMETRY.
THE PHENOLIC METABOLITES OF BIPHENYL, INCL 4-HYDROXYBIPHENYL, IN URINE OF GUINEA PIGS & RABBITS WERE QUALITATIVELY & QUANTITATIVELY ANALYZED BY COMBINED GAS CHROMATOGRAPHY/MASS SPECTROMETRY & GAS CHROMATOGRAPHY RESPECTIVELY.

Dates

Modify: 2023-08-15
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016

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